molecular formula C9H6F2N2O2 B6192017 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 2680531-12-6

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Katalognummer B6192017
CAS-Nummer: 2680531-12-6
Molekulargewicht: 212.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione, also known as 7,8-DiFluoro-1,4-benzodiazepine-2,5-dione, is a synthetic compound that has been studied for its potential applications in pharmaceuticals, drug development, and biochemistry. This compound has a variety of interesting properties, including a high affinity for the γ-aminobutyric acid (GABA) receptor, which is an important component of the human nervous system. Additionally, 7,8-DiFluoro-1,4-benzodiazepine-2,5-dione has been shown to have anti-inflammatory and anti-oxidant effects in various animal models.

Wissenschaftliche Forschungsanwendungen

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione-1,4-benzodiazepine-2,5-dione has been studied for its potential applications in various scientific fields, including drug development, biochemistry, and pharmacology. In particular, this compound has been studied for its ability to act as a GABA receptor agonist, which could potentially be used to treat anxiety, depression, and other neurological disorders. Additionally, this compound-1,4-benzodiazepine-2,5-dione has been studied for its anti-inflammatory and anti-oxidant properties, which could potentially be used to treat a variety of diseases.

Wirkmechanismus

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione-1,4-benzodiazepine-2,5-dione is believed to act as a GABA receptor agonist, which means that it binds to the GABA receptor and activates it. Specifically, this compound binds to the GABA-A receptor, which is a type of inhibitory neurotransmitter receptor. Activation of the GABA-A receptor leads to an increase in the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which has calming and sedative effects.
Biochemical and Physiological Effects
This compound-1,4-benzodiazepine-2,5-dione has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could potentially be used to treat a variety of diseases. Additionally, this compound-1,4-benzodiazepine-2,5-dione has been shown to have anxiolytic and sedative effects, which could potentially be used to treat anxiety and other neurological disorders.
Advantages and Limitations for Laboratory Experiments
This compound-1,4-benzodiazepine-2,5-dione has several advantages and limitations for laboratory experiments. One advantage is that this compound can be synthesized relatively easily and quickly using a palladium-catalyzed cross-coupling reaction. Additionally, this compound has a high affinity for the GABA receptor, which makes it a useful tool for studying the effects of GABA receptor agonists. However, this compound does not have a long half-life, which can make it difficult to study its effects in vivo. Additionally, this compound has not yet been approved for use in humans, so it is not yet available for clinical trials.

Zukünftige Richtungen

There are several potential future directions for 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione-1,4-benzodiazepine-2,5-dione. One potential direction is to further study the effects of this compound on the GABA receptor and other receptors in the human body. Additionally, this compound could be developed into a drug for the treatment of anxiety, depression, and other neurological disorders. Additionally, this compound could be further studied for its anti-inflammatory and anti-oxidant properties, which could potentially be used to treat a variety of diseases. Finally, this compound could be further studied for its potential applications in drug development and biochemistry.

Synthesemethoden

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione-1,4-benzodiazepine-2,5-dione can be synthesized by a variety of methods. The most common approach involves the use of a palladium-catalyzed cross-coupling reaction between 1,4-difluorobenzene and 2,5-dione. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, and an appropriate ligand, such as dicyclohexylcarbodiimide or 1,3-diisopropylcarbodiimide. The reaction is typically carried out at room temperature and can be completed in a few hours.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves the condensation of 2,3-difluoroaniline with ethyl acetoacetate, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2,3-difluoroaniline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2,3-difluoroaniline in ethanol and add sodium ethoxide. Heat the mixture to reflux and slowly add ethyl acetoacetate. Continue refluxing for 2-3 hours.", "Step 2: Cool the reaction mixture and add acetic anhydride. Heat the mixture to reflux for 1 hour.", "Step 3: Add sulfuric acid to the reaction mixture and heat to reflux for 1 hour.", "Step 4: Cool the reaction mixture and add sodium nitrite. Stir for 30 minutes.", "Step 5: Add sodium hydroxide to the reaction mixture and stir for 30 minutes.", "Step 6: Add hydrogen peroxide to the reaction mixture and stir for 1 hour.", "Step 7: Filter the reaction mixture and wash the solid with water. Dry the product to obtain 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione." ] }

CAS-Nummer

2680531-12-6

Molekularformel

C9H6F2N2O2

Molekulargewicht

212.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.